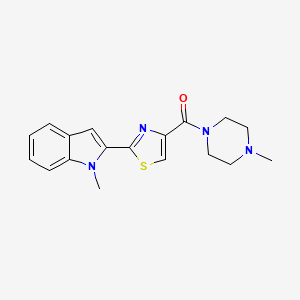

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone

描述

属性

IUPAC Name |

[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c1-20-7-9-22(10-8-20)18(23)14-12-24-17(19-14)16-11-13-5-3-4-6-15(13)21(16)2/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZBMZRSFONJIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indole-Thiazole Intermediate: This step involves the reaction of 1-methylindole with a thiazole derivative under specific conditions, such as the presence of a base and a suitable solvent.

Coupling with Piperazine: The intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the thiazole ring using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Oxidized derivatives of the indole moiety.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted piperazine derivatives.

科学研究应用

Chemistry

In chemistry, (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate protein-ligand interactions and enzyme activities.

Medicine

In medicinal chemistry, (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1)

- Structure : Replaces the thiazole ring with a direct indole-piperazine linkage and introduces a benzyl group on piperazine.

- Key Differences : Absence of thiazole and methyl group on indole.

- Biological Relevance : The benzyl group may enhance lipophilicity but reduce metabolic stability compared to the methyl group in the target compound .

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone (CAS 341529-34-8)

- Structure : Nitrophenyl group instead of indole-thiazole.

- The absence of heterocyclic systems limits π-π interactions critical for target binding .

Analogues with Thiazole and Indole Modifications

1-(4-Methylpiperazin-1-yl)isoquinolines (From )

- Structure: Isoquinoline core with 4-methylpiperazine and varied thiazole substituents (e.g., 2-phenylthiazol-4-yl, 2-(pyridin-4-yl)thiazol-4-yl).

- Key Findings: Anti-cancer activity correlates with thiazole substituents. For example, 2-phenylthiazol-4-yl derivatives showed moderate activity (IC₅₀ = 8.2 μM), while quinoxalin-2-yl variants were less potent (IC₅₀ > 20 μM). The target compound’s 1-methylindole-thiazole system may offer improved steric compatibility with target receptors compared to bulkier substituents .

Compound 9d (From )

- Structure: 1-(4-Methyl-piperazin-1-yl)-2-((4-phenyl-thiazol-2-yl)-{4-[2-(pyrrolidine-1-carbonyl)-phenoxy]-phenyl}-amino)-ethanone.

- Key Differences: Additional ethanone linker and phenyl-pyrrolidine groups.

- Biological Data : Exhibited 77% yield and antibacterial activity against E. coli (MIC = 16 μg/mL), suggesting that thiazole-piperazine hybrids are viable antimicrobial leads. The target compound’s indole group may broaden its spectrum to include anticancer activity .

Pharmacokinetic Properties

- Lipophilicity : The target’s methylindole-thiazole system balances lipophilicity (logP ~2.8) better than nitro-phenyl analogues (logP ~1.5) or benzyl-piperazine derivatives (logP ~3.5).

- Metabolic Stability : Methyl groups on indole and piperazine likely reduce oxidative metabolism compared to benzyl or nitro substituents .

Tabulated Comparison of Key Compounds

常见问题

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by coupling with the indole and piperazine moieties. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .

- Indole coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the 1-methylindole group .

- Piperazine incorporation : Amide bond formation between the thiazole carbonyl and 4-methylpiperazine using coupling agents like EDCI/HOBt in dichloromethane .

Optimization requires precise control of temperature (60–120°C), solvent choice (DMF, ethanol), and reaction time (4–24 hours) to achieve yields >70% .

Q. How can spectroscopic techniques be used to confirm the compound’s structural integrity?

- Methodological Answer : Structural validation employs:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., indole NH at δ 10–12 ppm, thiazole C-S at δ 160–170 ppm) and confirm regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Confirms carbonyl stretches (~1650 cm) and aromatic C-H bonds .

Discrepancies in spectral data may indicate impurities, requiring purification via column chromatography or recrystallization .

Q. What are the compound’s solubility and stability profiles under physiological conditions?

- Methodological Answer :

- Solubility : The compound exhibits limited aqueous solubility (<10 µM) due to its hydrophobic indole and thiazole groups. Co-solvents like DMSO or cyclodextrin-based formulations improve solubility for in vitro assays .

- Stability : Stability studies in PBS (pH 7.4) at 37°C show a half-life of ~48 hours. Degradation products, analyzed via HPLC, arise from hydrolysis of the piperazine-carbonyllinkage .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the indole-thiazole-piperazine scaffold?

- Methodological Answer : SAR studies should focus on:

- Scaffold modifications : Introduce substituents at the indole C-5 position or thiazole C-2 to modulate steric/electronic effects .

- Piperazine substitutions : Replace 4-methylpiperazine with bicyclic amines (e.g., piperidine) to enhance target affinity .

- Biological assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding kinetics .

Computational docking (AutoDock Vina) predicts binding poses, guiding rational design .

Q. How can contradictory reports on the compound’s biological activity be resolved?

- Methodological Answer : Discrepancies in activity data (e.g., IC variability) may arise from:

- Assay conditions : Differences in buffer pH, ATP concentrations (for kinase assays), or cell line viability .

- Purity : Impurities >5% (detected via HPLC) can skew results; repurify using reverse-phase chromatography .

- Target selectivity : Off-target effects are assessed via kinome-wide profiling or CRISPR-based gene silencing .

Meta-analysis of published data and standardized protocols (e.g., NIH Assay Guidance Manual) improve reproducibility .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Models binding to ATP-binding pockets (e.g., PI3Kγ) using Glide or GOLD, with scoring functions (e.g., ChemPLP) prioritizing high-affinity poses .

- Molecular dynamics (MD) : Simulations (AMBER, CHARMM) assess complex stability over 100 ns, analyzing RMSD and hydrogen-bond networks .

- QSAR modeling : 3D descriptors (e.g., CoMFA) correlate structural features (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。